molecular formula C12H4Br6 B14413237 1,1'-Biphenyl, 2,3',4,4',5',6-hexabromo- CAS No. 84303-48-0

1,1'-Biphenyl, 2,3',4,4',5',6-hexabromo-

Cat. No.: B14413237
CAS No.: 84303-48-0
M. Wt: 627.6 g/mol
InChI Key: QYJUWEAWGVJUJE-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- is a polybrominated biphenyl compound with the molecular formula C12H4Br6. It is a persistent organic pollutant known for its high bioaccumulation and environmental persistence. This compound is primarily used as a flame retardant in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve the desired level of bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination in reactors with efficient mixing and temperature control. The product is then purified through crystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various brominated biphenyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the endocrine system, causing hormonal imbalances. The compound can also induce oxidative stress, leading to cellular damage and apoptosis .

Comparison with Similar Compounds

Uniqueness: 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high degree of bromination makes it particularly effective as a flame retardant, but also contributes to its persistence and bioaccumulation in the environment .

Properties

CAS No.

84303-48-0

Molecular Formula

C12H4Br6

Molecular Weight

627.6 g/mol

IUPAC Name

1,2,3-tribromo-5-(2,4,6-tribromophenyl)benzene

InChI

InChI=1S/C12H4Br6/c13-6-3-7(14)11(8(15)4-6)5-1-9(16)12(18)10(17)2-5/h1-4H

InChI Key

QYJUWEAWGVJUJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)C2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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